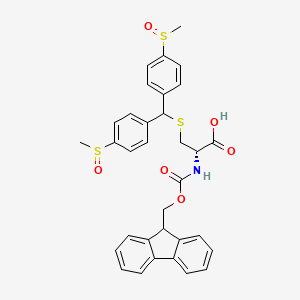

Fmoc-D-Cys(Msbh)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S3/c1-42(38)23-15-11-21(12-16-23)31(22-13-17-24(18-14-22)43(2)39)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-,31?,42?,43?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHODDKSFIACDC-RWYWQQSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Cysteine Derivatives in Modern Peptide Synthesis Methodologies

Cysteine, with its reactive thiol side chain, is a unique amino acid that plays a pivotal role in the structure and function of many peptides and proteins. bachem.com The thiol group can form disulfide bridges, which are crucial for stabilizing the three-dimensional structure of peptides, or it can be involved in the active sites of enzymes. bachem.com However, this high reactivity also poses a significant challenge during chemical peptide synthesis, as the thiol group is susceptible to a variety of side reactions, including oxidation and alkylation. rsc.org

The Evolving Landscape of Orthogonal Protecting Group Strategies in Peptide Design and Synthesis

The synthesis of complex biomolecules often requires a multi-step approach where different functional groups must be selectively manipulated. jocpr.com Orthogonal protecting group strategies are central to this endeavor. fiveable.me An orthogonal set of protecting groups is one in which each group can be removed under a specific set of conditions without affecting the others. fiveable.mebiosynth.com This allows for the sequential deprotection and modification of specific sites within a growing peptide chain, providing a high degree of control over the synthetic process. jocpr.comfiveable.me

In the context of Fmoc-based SPPS, the most common orthogonal pair is the base-labile Fmoc group for the α-amino group and acid-labile groups for the side chains. iris-biotech.debiosynth.com However, for the synthesis of more complex peptides, such as those with branches or multiple disulfide bridges, a higher level of orthogonality is required. This has led to the development of "safety-catch" protecting groups, which are stable to the standard conditions of SPPS but can be "activated" by a specific chemical transformation to become labile for removal under a different set of conditions. iris-biotech.de The 4,4'-bis(methylsulfinyl)benzhydryl (Msbh) group is a prime example of such a safety-catch protecting group. iris-biotech.deiris-biotech.de

The Msbh group is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. iris-biotech.deiris-biotech.de However, the sulfoxide (B87167) moieties can be reduced to form the corresponding sulfide (B99878), which renders the protecting group susceptible to cleavage by TFA. iris-biotech.deiris-biotech.de This unique property allows for an additional level of orthogonality in peptide synthesis. iris-biotech.de

Significance of Fmoc D Cys Msbh Oh As a Specialized Building Block for Complex Peptide Architectures

Detailed Synthetic Routes to N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4,4'-dimethylsulfinylbenzhydryl)-D-cysteine

The synthesis of this compound involves a multi-step process that sequentially installs the required protecting groups onto the D-cysteine scaffold.

The protection of the α-amino group is a fundamental step in preparing amino acid derivatives for SPPS. altabioscience.com The Fmoc group is the cornerstone of the most common SPPS strategy today due to its cleavage under mild, non-acidic conditions, which preserves acid-labile side-chain protecting groups and linkers. altabioscience.com

The general procedure for N-Fmoc protection involves reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution. rsc.org For instance, an amino acid can be reacted with Fmoc-Cl in a water:ethanol mixture at elevated temperatures (e.g., 60°C), followed by acidification to precipitate the N-protected product. rsc.org The reaction's progress is typically monitored by thin-layer chromatography (TLC). rsc.org This method is efficient and generally provides high yields of the desired N-Fmoc amino acid. rsc.org

The Msbh group is a "safety-catch" protecting group, meaning it is stable to the standard conditions of both Boc and Fmoc SPPS chemistries. iris-biotech.deiris-biotech.de Its stability is derived from the electron-withdrawing nature of the two sulfoxide (B87167) groups. researchgate.net The group only becomes acid-labile after these sulfoxides are reduced to thioethers. iris-biotech.de This reduction is typically achieved using a reagent cocktail such as ammonium (B1175870) iodide (NH₄I) and dimethylsulfide (DMS) in trifluoroacetic acid (TFA). rsc.orgresearchgate.net

N-alpha-Fmoc Protection Chemistry

Efficiency and Purity Considerations during the Incorporation of this compound in Solid-Phase Peptide Synthesis

The integration of any amino acid derivative into a growing peptide chain on a solid support requires high coupling efficiency and minimal side reactions. For cysteine derivatives, and particularly for sterically demanding ones like this compound, maintaining stereochemical integrity is a primary concern.

Cysteine derivatives are known to be particularly susceptible to racemization (the conversion of the L- or D-enantiomer to a mixture of both) during the carboxyl group activation and coupling steps of SPPS. ub.eduacs.org This loss of stereochemical purity can drastically alter the final peptide's structure and biological activity. ub.edu The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.

Several factors influence the extent of racemization:

Base: The choice and amount of tertiary amine base used during coupling have a significant impact. Stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote racemization, whereas weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) can suppress it, although sometimes at the cost of slower coupling rates. nih.govnih.gov

Coupling Reagent: In situ activating reagents based on phosphonium (B103445) or aminium salts (e.g., HBTU, HATU), while highly efficient, can increase the risk of racemization when used with strong bases and pre-activation steps. acs.orgnih.govsigmaaldrich.com Carbodiimide-based methods, such as using N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are often associated with lower levels of racemization. sigmaaldrich.comub.edu

S-Protecting Group: The nature of the thiol protecting group also plays a role. Studies have shown that different protecting groups can lead to varying degrees of racemization under identical coupling conditions. For example, in one study, the racemization during coupling with DIPCDI/Oxyma Pure was significantly lower for Fmoc-Cys(Thp)-OH (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%). sigmaaldrich.com The bulky Msbh group, while not explicitly quantified in all comparative studies, requires careful selection of coupling conditions to minimize this side reaction.

The table below summarizes findings on cysteine racemization with different S-protecting groups and coupling conditions.

| S-Protecting Group | Coupling Method | Base | Racemization (%) | Reference |

| Trityl (Trt) | HCTU/6-Cl-HOBt | DIEA | High | nih.gov |

| Trityl (Trt) | DIPCDI/Oxyma Pure | N/A | 3.3 | sigmaaldrich.com |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | N/A | 0.74 | sigmaaldrich.com |

| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt | DIEA | 0.4 | nih.gov |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | N/A | 6.8 | sigmaaldrich.com |

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound. nih.govgyrosproteintechnologies.com The ideal reagent should provide rapid and complete acylation of the N-terminal amine of the peptide-resin while minimizing racemization. iris-biotech.de

Common classes of coupling reagents include:

Carbodiimides: Reagents like DCC and DIC, especially when used with additives like HOBt or OxymaPure, form active esters that couple with the amine. bachem.com This method is cost-effective and generally results in low racemization. ub.edubachem.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, HCTU, and HATU are highly popular due to their high reactivity and the water-solubility of byproducts. sigmaaldrich.combachem.com HATU, which forms a highly reactive HOAt ester, is particularly effective for difficult couplings. sigmaaldrich.com However, these reagents can promote racemization, especially with pre-activation, and uronium salts can cause a chain-terminating side reaction by guanidinylating the N-terminal amine. acs.orgsigmaaldrich.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are analogous to their aminium counterparts but are generally considered to produce cleaner reactions with less risk of guanidinylation. sigmaaldrich.com

Immonium-type Reagents: COMU is a newer generation reagent that incorporates the Oxyma Pure moiety, making it safer to handle than HOBt/HOAt-based reagents while showing coupling efficiencies comparable to or exceeding HATU. sigmaaldrich.combachem.com

The table below provides a comparison of common coupling reagents used in SPPS.

| Coupling Reagent | Class | Key Features | Considerations for this compound |

| DIC/HOBt or DIC/OxymaPure | Carbodiimide | Cost-effective, low racemization. ub.edubachem.com | Good choice for minimizing racemization, but may have slower kinetics for sterically hindered couplings. ub.edu |

| HBTU/HCTU | Aminium/Uronium | Fast, efficient, widely used. sigmaaldrich.combachem.com | High risk of racemization, especially with strong bases and pre-activation. acs.orgsigmaaldrich.com |

| HATU | Aminium/Uronium | Very high reactivity, effective for hindered couplings. sigmaaldrich.combachem.com | Excellent for driving the reaction to completion, but racemization must be controlled, e.g., by using collidine as a base. nih.govsigmaaldrich.com |

| PyBOP/PyAOP | Phosphonium | High reactivity, cleaner byproducts than uronium salts. sigmaaldrich.com | A strong alternative to aminium salts, potentially with less risk of guanidinylation side reactions. sigmaaldrich.com |

| COMU | Immonium | High reactivity, safer (non-explosive), good solubility. sigmaaldrich.combachem.com | An excellent modern choice combining high efficiency with improved safety and reduced allergenic potential. bachem.com |

For the successful incorporation of this compound, a balanced approach is necessary. Using a highly active coupling reagent like HATU or COMU would be beneficial to overcome the steric hindrance, but the reaction conditions must be optimized to suppress racemization. This may involve omitting the pre-activation step and using a weaker base like collidine instead of DIEA. nih.govnih.gov Alternatively, a DIC/OxymaPure coupling for an extended time could be employed to prioritize stereochemical purity.

Conceptual Framework and Classification of Safety-Catch Protecting Groups

Protecting groups in solid-phase peptide synthesis (SPPS) are broadly categorized based on their lability and the conditions required for their removal. These categories include acid-labile, base-labile, oxidatively labile, reductively labile, enzyme-labile, palladium-labile, and hydrazine-labile groups. rsc.org A distinct category is that of "safety-catch" protecting groups. rsc.orgiris-biotech.de

Safety-catch protecting groups are characterized by their inherent stability under a specific set of conditions until a deliberate chemical transformation is performed on the protecting group itself. rsc.orgiris-biotech.de This transformation renders the group labile to conditions under which it was previously stable, allowing for its selective removal. iris-biotech.deresearchgate.net This mechanism provides an added layer of control and orthogonality in synthetic strategies. iris-biotech.deresearchgate.net The Msbh group exemplifies this concept, remaining stable until a specific reductive activation step triggers its lability to acid-mediated cleavage. rsc.orgiris-biotech.de

Chemical Characteristics and Stability Profile of the Msbh Protecting Group

The Msbh protecting group, 4,4-bis(methylsulfinyl)benzhydryl, is specifically designed for the protection of thiol groups, particularly on cysteine residues in peptide synthesis. rsc.orgresearchgate.net Its utility stems from its unique stability profile and the ability to control its removal through a two-step process.

Stability under Standard Fmoc- and Boc-Based Solid-Phase Peptide Synthesis Conditions

A key feature of the Msbh protecting group is its stability under the standard conditions employed in both Fmoc and Boc solid-phase peptide synthesis strategies. iris-biotech.deiris-biotech.deiris-biotech.de

In Fmoc SPPS, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a weak base like piperidine (B6355638). rsc.orgmdpi.comnih.gov Side-chain protecting groups and the linker to the solid support are generally acid-labile (e.g., tert-butyl (tBu) based groups). rsc.orgcsic.espeptide.com The Msbh group remains stable during the repetitive cycles of Fmoc deprotection and peptide coupling. iris-biotech.deiris-biotech.deiris-biotech.de

Similarly, in Boc SPPS, the α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group, removed by treatment with acid, typically trifluoroacetic acid (TFA). rsc.orgorganic-chemistry.org Side-chain protecting groups are often benzyl-based and removed during the final cleavage step with strong acid (e.g., HF or TFA). The Msbh group has demonstrated stability to acidic conditions, including TFA, prior to its reductive activation. rsc.orgiris-biotech.decsic.es This stability under both Fmoc deprotection (basic) and Boc deprotection (acidic) conditions highlights its versatility. iris-biotech.deiris-biotech.deiris-biotech.de

Research findings have confirmed the stability of Msbh-protected amino acids under standard SPPS conditions. For instance, studies have shown that Msbh-protected residues remain intact during TFA treatment used for the removal of tBu and Boc groups. csic.es

Orthogonality to Commonly Employed Cysteine Thiol Protecting Groups (e.g., Trityl, Methoxytrityl, Acetamidomethyl, Phenylacetamidomethyl)

Orthogonality is a critical concept in peptide synthesis, referring to the ability to selectively remove one protecting group in the presence of others. iris-biotech.dersc.org The Msbh group exhibits orthogonality to several commonly used cysteine thiol protecting groups. rsc.orgiris-biotech.deiris-biotech.deissuu.comiris-biotech.de This orthogonality is particularly valuable for the synthesis of peptides containing multiple cysteine residues where controlled disulfide bond formation is required. rsc.orgiris-biotech.deiris-biotech.de

The Msbh group is stable under the deprotection conditions typically used for groups such as Trityl (Trt), Methoxytrityl (Mmt), Acetamidomethyl (Acm), and Phenylacetamidomethyl (Phacm). iris-biotech.deiris-biotech.deissuu.comiris-biotech.de

Trityl (Trt): The Trt group is acid-labile and commonly removed by treatment with TFA, often with scavengers. issuu.comsigmaaldrich.com Msbh is stable under these conditions prior to its activation. rsc.orgiris-biotech.decsic.es

Methoxytrityl (Mmt): The Mmt group is more acid-labile than Trt and can be removed with dilute TFA. peptide.com Msbh maintains stability under conditions that cleave Mmt. iris-biotech.deiris-biotech.deissuu.comiris-biotech.de

Acetamidomethyl (Acm): The Acm group is typically removed by methods involving heavy metal ions (like Hg²⁺ or Ag⁺) or iodine oxidation. rsc.orgsigmaaldrich.com The Msbh group is stable to these conditions. rsc.orgiris-biotech.deiris-biotech.deissuu.comiris-biotech.de

Phenylacetamidomethyl (Phacm): Similar to Acm, Phacm requires specific conditions for removal, including enzymatic methods. csic.es Msbh is orthogonal to Phacm deprotection. iris-biotech.deiris-biotech.deissuu.comiris-biotech.de

This orthogonality allows for strategic, step-wise deprotection and disulfide bond formation in peptides with complex cysteine patterns. For example, Msbh can be used to protect a cysteine residue that is intended to remain a free thiol or participate in disulfide formation at a later stage, after other disulfides involving Trt, Mmt, Acm, or Phacm protected cysteines have been formed. iris-biotech.deiris-biotech.de

Mechanistic Elucidation of Msbh Deprotection

The removal of the Msbh protecting group is a two-step "safety-catch" process initiated by a chemical transformation that alters the group's lability. rsc.orgiris-biotech.de

Initial Reductive Activation: Conversion of Sulfoxide to Thioether

The Msbh group contains two sulfoxide moieties. The key to its safety-catch mechanism is the initial reduction of these sulfoxide groups to their corresponding thioethers. rsc.orgiris-biotech.de This reductive activation step is crucial as it changes the electronic properties of the protecting group, rendering it susceptible to subsequent acid-mediated cleavage. csic.es

A common method for this reductive activation involves treatment with a cocktail containing a reducing agent. For instance, a mixture of NH₄I and dimethyl sulfide (B99878) (DMS) in TFA has been reported for the reduction of the sulfoxide groups of Msbh. rsc.orgresearchgate.netiris-biotech.dersc.orgiris-biotech.de Trimethylsilyl chloride (Me₃SiCl) in combination with triphenylphosphine (B44618) (Ph₃P) in THF has also been used for the reduction of related sulfinyl systems like Msib. researchgate.netcsic.es This reduction converts the 4,4-bis(methylsulfinyl)benzhydryl (Msbh) group to the corresponding 4,4-bis(methylthio)benzhydryl (Mtbh) form. csic.es

Subsequent Acid-Mediated Cleavage Mechanism

Following the reductive activation, the now-thioether-containing protecting group (Mtbh) becomes acid-labile. csic.escsic.es The subsequent step involves acid-mediated cleavage, typically using TFA. rsc.orgiris-biotech.deiris-biotech.deiris-biotech.decsic.es The thioether form is significantly more susceptible to acidolysis compared to the original sulfoxide. csic.es

The mechanism involves the protonation of the benzhydryl carbon or nearby oxygen atoms, leading to the cleavage of the bond between the cysteine sulfur atom and the benzhydryl moiety. The presence of the electron-donating thioether groups (compared to the electron-withdrawing sulfoxide groups) facilitates the formation of a stable carbocation intermediate or transition state, thus promoting cleavage under acidic conditions. This acid-mediated cleavage liberates the free thiol group of the cysteine residue. rsc.orgiris-biotech.decsic.es

In some deprotection cocktails, such as NH₄I/DMS/TFA, iodine is produced as a byproduct. rsc.orgresearchgate.netrsc.org This iodine can subsequently oxidize the newly liberated free thiols to form disulfide bonds. rsc.orgresearchgate.netrsc.org This allows for the simultaneous deprotection and disulfide formation in a single step. rsc.orgresearchgate.netrsc.org

Optimized Deprotection Protocols and Scavenger System Considerations

The deprotection of the Msbh group involves a two-step process: first, the reduction of the sulfoxide to a sulfide, followed by acid-mediated cleavage iris-biotech.deacs.orgiris-biotech.decsic.es. This strategy is often referred to as reductive acidolysis iris-biotech.deacs.orgcsic.es.

Reduction Step: The initial step requires the reduction of the sulfoxide groups of Msbh to thioethers iris-biotech.decsic.esissuu.comiris-biotech.deacs.org. A common method involves the use of a reducing agent combination such as Me₃SiCl and Ph₃P acs.orgiris-biotech.decsic.es. This reduction is typically carried out in an organic solvent like THF acs.orgcsic.es. Another reported method utilizes NH₄I and dimethyl sulfide (DMS) rsc.orgiris-biotech.deissuu.com. The reduction renders the bond between the cysteine sulfhydryl group and the benzhydryl moiety acid-labile iris-biotech.deissuu.comiris-biotech.de.

Acid-Mediated Cleavage: Following the reduction, the now acid-labile group is cleaved using an acid, most commonly trifluoroacetic acid (TFA) iris-biotech.deissuu.comiris-biotech.de. This step releases the free thiol of the cysteine residue iris-biotech.deissuu.com.

Optimized Protocols and Research Findings:

Research has explored optimized conditions for the reductive acidolysis of Msbh and related sulfinyl-based protecting groups. One study investigated a two-step solid-phase procedure for cleaving a linker with a similar structure to Msbh, involving multiple treatments with Me₃SiCl/Ph₃P in THF followed by washes csic.es. Another study comparing Msbh and Msib (4-(methylsulfinyl)benzyl) protecting groups on various amino acids, including Cys, used a deprotection protocol involving reduction with Me₃SiCl/Ph₃P in THF for 1 hour, followed by cleavage using a TFA/TIS/H₂O cocktail (95:2.5:2.5) csic.es. This highlights the integration of the deprotection into the final cleavage cocktail in SPPS csic.es.

The stability of the Msbh group to standard TFA conditions used for removing tBu-based protecting groups has been confirmed, emphasizing its orthogonality csic.es. Studies have shown that Msbh remains intact during TFA treatment that removes tBu and Boc groups csic.es.

Scavenger System Considerations:

Scavengers are crucial components in acid-mediated deprotection cocktails in SPPS. Their primary function is to react with the carbocations generated during the cleavage of acid-labile protecting groups, preventing them from re-attaching to the synthesized peptide or causing other side reactions wvu.edu. While the provided search results specifically mention scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) in the context of Trt group removal issuu.com, and general cleavage cocktails often include water, EDT, and anisole (B1667542) wvu.edu, the direct mention of specific scavenger systems optimized for Msbh deprotection in the provided snippets is limited. However, the use of a standard TFA/TIS/H₂O cocktail for cleavage after Msbh reduction suggests that typical scavengers used in TFA-based deprotection are likely applicable csic.es. The choice and concentration of scavengers would be critical to ensure efficient trapping of the released benzhydryl cation and minimize potential side reactions with the deprotected cysteine thiol.

Data Table:

Based on the research findings, a representative deprotection protocol can be summarized:

| Step | Reagents | Solvent | Time | Notes |

| Reduction | Me₃SiCl, Ph₃P | THF | 1 hour | Multiple treatments may enhance efficiency. csic.es |

| Cleavage | TFA/TIS/H₂O (e.g., 95:2.5:2.5) or similar | - | - | Standard cleavage cocktail. csic.es |

The Msbh group's safety-catch nature, requiring a specific activation step (reduction) before acid-catalyzed removal, provides a valuable tool for achieving regioselective disulfide bond formation in peptides containing multiple cysteine residues iris-biotech.dersc.orgiris-biotech.deissuu.com. This orthogonality allows for the selective deprotection of Msbh-protected cysteine at a later stage, potentially after other disulfide bonds have been formed using different protecting groups iris-biotech.deissuu.com.

Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

The presence of multiple cysteine residues in a peptide sequence poses a significant challenge in achieving the correct pairing of thiols to form specific disulfide bonds. Non-regioselective oxidation can lead to a complex mixture of disulfide isomers, which are often difficult to separate rsc.org. Orthogonal cysteine protecting groups are essential for controlling disulfide bond formation by allowing selective deprotection and oxidation of specific cysteine pairs rsc.orgrsc.orgnih.gov. The Msbh group, with its unique deprotection mechanism, contributes to strategies for achieving regioselective disulfide formation. rsc.orgcsic.esresearchgate.net

Strategies for Achieving Controlled Disulfide Connectivity in Complex Polypeptides

Regioselective disulfide bond formation in peptides with multiple cysteine residues typically relies on the use of orthogonal protecting groups that can be removed sequentially under different chemical conditions rsc.orgrsc.orgnih.gov. The Msbh group serves as a safety-catch protecting group, stable under conditions that remove other common cysteine protecting groups like trityl (Trt) or acetamidomethyl (Acm) iris-biotech.dersc.orgiris-biotech.deissuu.com. This allows for the deprotection and disulfide formation of cysteine pairs protected by Trt or Acm, while the Msbh-protected cysteine remains protected rsc.org. The Msbh group can then be selectively deprotected at a later stage using a specific reductive acidolysis treatment, enabling the formation of the final desired disulfide bond(s) involving the Msbh-protected cysteine(s) rsc.orgiris-biotech.deiris-biotech.deresearchgate.net. This stepwise deprotection and oxidation strategy facilitates the controlled formation of disulfide bridges in a predetermined manner rsc.orgresearchgate.net.

Mitigation of Disulfide Scrambling and Non-Native Disulfide Formation

Disulfide scrambling, the rearrangement of disulfide bonds, can occur during oxidative folding, particularly in peptides with multiple cysteine residues rsc.org. The use of orthogonal protection strategies, including the Msbh group, helps to mitigate disulfide scrambling by directing the formation of disulfide bonds between specific cysteine pairs at controlled stages of the synthesis rsc.orgrsc.org. By keeping certain thiols protected while others are undergoing oxidation, the likelihood of incorrect disulfide linkages forming is reduced rsc.orgrsc.org. The safety-catch nature of the Msbh group ensures that the Msbh-protected thiol is not available for oxidation or scrambling until its protecting group is intentionally removed under specific conditions rsc.orgiris-biotech.deiris-biotech.de.

Directed Formation of Single Free Thiols in Peptides with Pre-Formed Disulfide Bridges

In some peptide architectures, it is desirable to have one or more free thiol groups remaining after the formation of intramolecular disulfide bridges. This can be important for subsequent modifications, conjugations, or for the peptide's biological activity. The Msbh group is particularly useful in such scenarios. It can be employed to protect the cysteine residue(s) intended to remain as free thiols. After the desired disulfide bonds have been formed using other orthogonally protected cysteines, the Msbh group can be selectively removed via reductive acidolysis, liberating the free thiol(s) without affecting the pre-formed disulfide bridges iris-biotech.de. This directed deprotection strategy ensures that only the designated cysteine residues are left with free thiols, preventing unwanted disulfide formation or scrambling involving these residues iris-biotech.de.

Contribution to Cyclic Peptide Synthesis

Cyclic peptides offer advantages over linear peptides, including enhanced proteolytic stability and often more constrained conformations that can lead to improved binding affinity and biological activity iris-biotech.deissuu.com. Disulfide bonds are frequently used to introduce conformational constraints in cyclic peptides iris-biotech.deissuu.com. This compound plays a role in the synthesis of cyclic peptides, particularly those containing disulfide bridges.

Facilitation of Conformational Constraint and Enhanced Proteolytic Stability

The incorporation of cysteine residues and the subsequent formation of disulfide bonds are common methods for introducing conformational rigidity into peptides, including cyclic ones iris-biotech.deissuu.com. This conformational constraint can significantly enhance the peptide's stability against proteolytic degradation, increasing its half-life in biological systems iris-biotech.deissuu.com. This compound provides a building block for introducing D-cysteine residues, which can participate in disulfide bond formation within a cyclic peptide structure. The ability to control the formation of these disulfide bonds using the Msbh protecting group contributes to the successful synthesis of conformationally constrained cyclic peptides iris-biotech.dersc.org.

Overcoming Synthetic Challenges in Peptide Cyclization through Msbh Application

Peptide cyclization can be challenging, especially for head-to-tail cyclization or the formation of large loops. The presence of multiple reactive functional groups requires careful protection and deprotection strategies. In cyclic peptides containing cysteine residues, the controlled formation of disulfide bonds is crucial for achieving the correct folded structure. The Msbh group aids in overcoming these challenges by providing a handle for the controlled deprotection of cysteine thiols at a specific point in the synthesis, such as after the peptide backbone has been formed or after other cyclization reactions have been completed iris-biotech.dersc.orgiris-biotech.de. This allows for the directed formation of intramolecular disulfide bonds, facilitating the synthesis of complex cyclic peptides with defined disulfide connectivities iris-biotech.dersc.orgiris-biotech.decsic.es. The safety-catch mechanism ensures that the Msbh-protected cysteine is inert during steps where other reactions, such as amide bond formation for cyclization, are taking place iris-biotech.dersc.orgiris-biotech.deiris-biotech.de.

Applications of Fmoc D Cys Msbh Oh in the Synthesis of Intricate Peptide Structures

Utilization in the Construction of Branched Peptide Scaffolds

The synthesis of branched peptides requires careful control over the reactivity of multiple amino groups. The standard Fmoc/tBu strategy is commonly used, but the synthesis of more complex branched structures often necessitates additional levels of orthogonal protection. Protecting groups that are stable under standard cleavage conditions and can be removed selectively are crucial for building branched architectures. The Msbh group, being a safety-catch protecting group removable under specific reductive-acidic conditions after the main peptide chain assembly and cleavage from the resin, presents a potential for use in strategies involving orthogonal deprotection for branching points. While specific examples with this compound in the direct construction of branched peptide scaffolds were not explicitly detailed in the provided search results, the inherent orthogonality of the Msbh group aligns with the requirements for such complex syntheses.

Methodological Advancements and Future Research Trajectories for Fmoc D Cys Msbh Oh

Comparative Analysis of Msbh with Novel and Established Cysteine Protecting Groups in Terms of Synthetic Efficacy

The efficacy of a cysteine protecting group in solid-phase peptide synthesis (SPPS) is determined by its stability during chain elongation and selective removability under specific conditions, ideally orthogonal to other protecting groups present. The Msbh group is characterized by its stability under standard Fmoc SPPS conditions, including piperidine (B6355638) treatment for Fmoc removal, and also under acidic conditions typically used for side-chain deprotection and resin cleavage with trifluoroacetic acid (TFA). nih.govontosight.aiwikipedia.org Its removal is triggered by a reductive step, converting the sulfoxide (B87167) to a sulfide (B99878), which then renders the group acid-labile and cleavable with TFA. nih.govwikipedia.org The typical deprotection cocktail involves NH4I/DMS/TFA. fishersci.ca

Msbh's orthogonal deprotection profile distinguishes it from many established cysteine protecting groups. For instance, the widely used Trt (Trityl) group is acid-labile and is typically removed concurrently with peptide cleavage from the resin under TFA treatment. fishersci.ca While Msbh is stable under these standard cleavage conditions, partial removal can occur with excessive temperature or high TFA concentrations during cleavage. fishersci.ca Acm (Acetamidomethyl) is another common protecting group, but it is unstable in the presence of iodine, a reagent sometimes used for disulfide formation. fishersci.ca Msbh, in contrast, has been shown to be compatible with NCS-mediated Acm removal and concomitant disulfide formation in some studies.

Comparative studies assessing the performance of various cysteine protecting groups in minimizing side reactions during SPPS have been conducted. In one study evaluating side reaction minimization in the synthesis of C-terminus cysteine peptide acids, while Msbh was included in the comparison, other groups like Mmt (4-Methoxytrityl) and Thp (Tetrahydropyranyl) demonstrated better performance in minimizing side reactions in that specific context. fishersci.ca However, Msbh's stability to a range of conditions where other groups are labile provides valuable orthogonality for complex syntheses.

| Protecting Group | Stability to Fmoc Removal (Piperidine) | Stability to Standard TFA Cleavage | Deprotection Condition (Typical) | Orthogonality with Msbh | Notes |

| Msbh | Stable | Stable (until reduced) | Reduction (e.g., NH4I/DMS) then TFA | Self | Safety-catch mechanism |

| Trt | Stable | Labile | TFA | Compatible | Acid-labile |

| Acm | Stable | Stable | Hg(OAc)2, I2, Tl(TFA)3, NCS | Compatible (NCS-mediated) | Unstable to iodine fishersci.ca |

| Mmt | Stable | More labile than Trt | Mild acid (e.g., 1-2% TFA) | Compatible | More acid-labile than Trt |

| Dpm | Stable | Requires high TFA content | High TFA (60-90%) | Compatible with Mmt | |

| S-tBu | Stable | Stable | Reducing agents | Not explicitly detailed | Reducing-agent-labile fishersci.ca |

| Phacm | Stable | Stable | Oxidizing reagents (I2, NCS), PGA | Not explicitly detailed | Enzymatic removal possible fishersci.ca |

| Thp | Stable | Similar to Trt | TFA | Not explicitly detailed | Less prone to racemization than Trt fishersci.ca |

| SIT | Stable | Stable | Mild reducing agent (DTT) | Compatible with Acm | Disulfide-based researchgate.net |

Advantages and Limitations of Msbh Relative to Alternative Orthogonal Strategies

The primary advantage of the Msbh group lies in its safety-catch mechanism, which provides a high degree of orthogonality. It remains intact during both Fmoc removal (basic) and standard TFA cleavage (acidic) steps of SPPS, conditions under which many other protecting groups are removed. nih.govontosight.aiwikipedia.org This stability allows for the selective deprotection of Msbh-protected cysteine at a specific point in the synthesis, typically after the peptide is cleaved from the resin and other acid-labile protecting groups are removed. This is particularly valuable for the regioselective formation of disulfide bonds in complex peptides containing multiple cysteine residues, enabling controlled, sequential disulfide formation. fishersci.caamericanelements.comnih.govwikipedia.orgfishersci.se Msbh is compatible with a range of other commonly used protecting groups, further enhancing its utility in orthogonal strategies. nih.govfishersci.ca Furthermore, Msbh can be strategically employed to protect a cysteine residue intended to remain as a free thiol after other disulfide bonds have been formed, thereby minimizing the risk of unwanted disulfide shuffling during the final deprotection steps. nih.gov

Integration and Optimization within Automated Solid-Phase Peptide Synthesis Platforms

Fmoc-D-Cys(Msbh)-OH is utilized within the framework of Fmoc-based SPPS protocols, which are widely implemented on automated peptide synthesizers. fishersci.cawikipedia.org The integration of Msbh into automated platforms requires programming the specific deprotection sequence. This involves the standard Fmoc deprotection cycles during chain elongation, followed by the unique two-step Msbh deprotection protocol after the peptide has been synthesized and potentially cleaved from the resin. The Msbh deprotection necessitates a reductive step (e.g., with Me3SiCl/Ph3P or NH4I/DMS) to activate the protecting group, followed by treatment with TFA for cleavage. ontosight.aiwikipedia.orgontosight.ai

While the general compatibility of Msbh with Fmoc SPPS suggests its potential for automated synthesis, specific detailed protocols or optimization strategies for automated platforms are not extensively described in the provided search results. Successful automation would require careful optimization of reagent concentrations, reaction times, and washing steps for both the reductive activation and the subsequent acid cleavage of the Msbh group to ensure efficient removal while minimizing side reactions and damage to the peptide or resin (if deprotection is performed on-resin). The sequential nature of the Msbh deprotection adds complexity compared to groups removed in a single step during cleavage.

Emerging Applications in Peptide Bioconjugation and Directed Modification Research

Cysteine residues are highly valuable in peptide and protein science, particularly for site-specific modification, known as bioconjugation. fishersci.cafishersci.com The unique nucleophilic character of the cysteine thiol group at physiological or near-neutral pH makes it an ideal handle for attaching various molecules, such as fluorophores, pharmacophores, or bioorthogonal handles, to peptides and proteins. fishersci.cafishersci.com This has led to significant advancements in chemical biology and the development of therapeutic bioconjugates like antibody-drug conjugates (ADCs). fishersci.cafishersci.com

The Msbh protecting group plays a crucial role in enabling directed modification research by allowing for the controlled unmasking of a specific cysteine thiol. By selectively deprotecting a Msbh-protected cysteine residue within a synthetic peptide, researchers can introduce a single, free thiol group at a predetermined site. This free thiol can then be selectively targeted for bioconjugation reactions using thiol-reactive reagents (e.g., maleimides). fishersci.com This approach is particularly powerful for creating homogeneous peptide conjugates with precise stoichiometry and defined conjugation sites, which is often critical for maintaining biological activity and controlling pharmacological properties.

For example, in strategies for synthesizing multi-disulfide peptides intended for bioconjugation, one cysteine could be protected with Msbh while others are involved in disulfide bond formation or protected with groups removable under different conditions. After the desired disulfide bridges are formed and other protecting groups are removed, the Msbh group can be selectively cleaved to expose a single thiol for subsequent bioconjugation. While specific examples detailing the use of this compound specifically in emerging bioconjugation applications were not prominently featured in the search results, the inherent orthogonality and safety-catch nature of the Msbh group make it a highly suitable building block for designing peptides with precisely positioned reactive handles for directed modification.

Computational Chemistry and Molecular Modeling Approaches to Understanding Msbh Reactivity and Selectivity

Computational chemistry and molecular modeling techniques are increasingly employed in peptide chemistry to understand reaction mechanisms, predict molecular properties, and guide synthetic design. In the context of cysteine chemistry, these approaches have been used to study enzyme-inhibitor interactions involving cysteine proteases and to analyze the structural impact of cysteine mutations in proteins.

While extensive computational studies specifically focused on the Msbh protecting group's reactivity and selectivity were not widely reported in the search results, one source mentioned a preliminary modeling study of a related safety-catch group (Mmsb) in comparison to Msib and Msbh. wikipedia.org This indicates that computational methods have been applied to evaluate the properties of the Msbh moiety and related structures.

Future research could leverage computational chemistry to gain deeper insights into the Msbh deprotection mechanism, including the reductive activation and subsequent acid-catalyzed cleavage. Molecular modeling could help optimize deprotection conditions, predict potential side reactions, and assess the compatibility of Msbh with various peptide sequences and other protecting groups at a molecular level. Such studies could provide valuable information for refining synthetic protocols and developing new Msbh-based strategies.

Perspectives on Advancements in Green Chemistry and Sustainable Practices in Peptide Synthesis Utilizing Msbh

The field of peptide synthesis is increasingly focused on adopting green chemistry principles and sustainable practices to minimize environmental impact. nih.govthegoodscentscompany.comfishersci.dknih.gov This includes reducing waste generation, using less hazardous solvents and reagents, and improving energy efficiency. SPPS, while offering advantages like ease of automation and purification, conventionally relies on large quantities of organic solvents such as DMF and DCM, which are considered hazardous. nih.govthegoodscentscompany.comnih.gov Efforts are underway to explore greener solvent alternatives and develop more sustainable synthesis methods. nih.govthegoodscentscompany.comfishersci.dknih.govnih.govidrblab.netadvancedchemtech.com

The use of this compound falls within the domain of SPPS. While Msbh contributes to the efficiency of synthesizing complex peptides by enabling orthogonal strategies, which can be seen as a form of resource efficiency by allowing access to valuable compounds, the deprotection chemistry itself involves reagents (NH4I, DMS, TFA) that may not align with the strictest definitions of green reagents. TFA, for instance, is a strong acid commonly used in global deprotection protocols. thegoodscentscompany.com

Advancements in green chemistry for peptide synthesis are exploring various avenues, including the use of greener solvents, alternative coupling reagents, flow chemistry, and convergent synthesis strategies like native chemical ligation. nih.govnih.govidrblab.netadvancedchemtech.com While Msbh is used within the SPPS framework that is subject to these greening efforts, there is limited information in the provided sources specifically detailing how the Msbh protecting group itself is being utilized or adapted in conjunction with these emerging green chemistry practices. Future research could investigate greener deprotection methods for the Msbh group or explore its compatibility with more sustainable solvents and reaction conditions being developed for SPPS.

Q & A

Q. How can I troubleshoot low coupling efficiencies of this compound in automated SPPS?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.